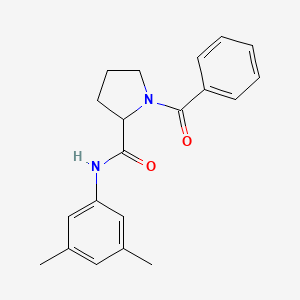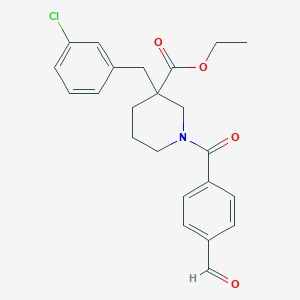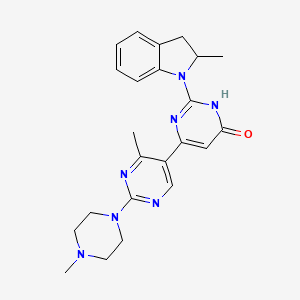
1-benzoyl-N-(3,5-dimethylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(3,5-dimethylphenyl)prolinamide, also known as BDMP, is a proline-based chiral auxiliary widely used in asymmetric synthesis. It has been extensively studied due to its high efficiency and versatility in various reactions, including aldol, Mannich, Michael, and Diels-Alder reactions. In addition, BDMP has been found to exhibit biological activity and has been investigated for its potential use in drug discovery.
Mechanism of Action
1-benzoyl-N-(3,5-dimethylphenyl)prolinamide has been found to inhibit proteasome activity by binding to the active site of the proteasome. This binding results in the formation of a covalent bond between this compound and the proteasome, leading to the inhibition of its activity. The exact mechanism of this inhibition is still under investigation, but it is believed to involve the disruption of the proteasome's catalytic mechanism.
Biochemical and Physiological Effects
The inhibition of proteasome activity by this compound has been shown to have various biochemical and physiological effects. In cancer cells, proteasome inhibition leads to the accumulation of misfolded proteins, resulting in cell death. Furthermore, proteasome inhibition has been shown to have anti-inflammatory effects, making it a potential therapeutic target for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The use of 1-benzoyl-N-(3,5-dimethylphenyl)prolinamide as a chiral auxiliary in asymmetric synthesis has several advantages. It is a relatively simple and efficient method for the production of chiral compounds, and this compound can be easily synthesized and purified. However, there are also limitations to its use. This compound is not suitable for the synthesis of all types of chiral compounds, and its use can result in the formation of diastereomers, which can be difficult to separate.
Future Directions
1-benzoyl-N-(3,5-dimethylphenyl)prolinamide has significant potential for future research and development. Its use as a chiral auxiliary in asymmetric synthesis can be further optimized, and new applications can be explored. In addition, the biological activity of this compound can be further investigated, particularly in the development of new proteasome inhibitors for the treatment of cancer and other diseases. Furthermore, the potential use of this compound in drug delivery systems and other biomedical applications can also be explored.
Synthesis Methods
1-benzoyl-N-(3,5-dimethylphenyl)prolinamide can be synthesized through a multistep process starting from commercially available materials. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with proline to form the corresponding amide. This intermediate is then reacted with benzoyl chloride to obtain this compound. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
1-benzoyl-N-(3,5-dimethylphenyl)prolinamide has been widely used as a chiral auxiliary in asymmetric synthesis. It has been shown to be highly effective in promoting enantioselective reactions, leading to the production of chiral compounds with high optical purity. Furthermore, this compound has also been investigated for its biological activity, particularly as an inhibitor of proteasome activity. Proteasomes are cellular complexes that play a crucial role in the degradation of intracellular proteins, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer.
properties
IUPAC Name |
1-benzoyl-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-11-15(2)13-17(12-14)21-19(23)18-9-6-10-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNUMDVHWJLAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)
![1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6025521.png)

![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B6025554.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6025557.png)
![7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025558.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6025560.png)

![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6025586.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)